molecular formula C23H20N2O3S B2678806 N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-7-methylthieno[2,3-b]quinoline-2-carboxamide CAS No. 864923-82-0

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-7-methylthieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B2678806
CAS No.: 864923-82-0
M. Wt: 404.48
InChI Key: YEZDDFGZOPTRNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a new antibacterial agent that combines sulfonamide and benzodioxane fragments in its framework . It has a molecular weight of 440 g/mol .


Synthesis Analysis

The synthesis of this compound involves the combination of sulfonamide and benzodioxane fragments . The structures of the sulfonamide derivatives were determined by the IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques .


Molecular Structure Analysis

The molecular structure of this compound was confirmed by signals resonating at δ 150, 143, and 131 ppm for C-10, C-9, and C-6, respectively . The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N - (2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 440 g/mol . More detailed properties are not provided in the available resources.

Scientific Research Applications

Cytotoxic Activity in Cancer Research

Carboxamide derivatives of benzo[b][1,6]naphthyridines, closely related to the queried compound, have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, including murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines. Some of these compounds demonstrated potent cytotoxicity, with IC(50) values less than 10 nM, and showed curative effects against colon tumors in mice (Deady et al., 2003).

Antioxidant and Antibacterial Properties

Phenolic esters and amides of quinoline-carboxylic acid, structurally similar to the compound , have been synthesized and evaluated for their in vitro antioxidant and antibacterial activity. Some of these compounds showed good chelating ability with Fe+2 ions and significant scavenging activity with DPPH free radicals. They also exhibited potent antibacterial activities against various bacterial strains (Shankerrao et al., 2013).

Cytotoxicity Evaluation in Cell Lines

A study on substituted indeno[1,2-b]quinoline-6-carboxamides and [1]benzothieno[3,2-b]quinoline-4-carboxamides showed that small lipophilic substituents in the non-carboxamide ring significantly increased cytotoxic potency in various cell lines. One of the compounds demonstrated effectiveness in a colon tumor model, comparable to clinical trial drugs (Chen et al., 2000).

Potential in PET Imaging

Quinoline-2-carboxamide derivatives have been labeled for potential use in visualizing peripheral benzodiazepine receptors with positron emission tomography (PET). These compounds showed high specific binding to these receptors in various organs and brain in rats, suggesting their potential in PET imaging (Matarrese et al., 2001).

Anti-Tubercular and Anti-Bacterial Activities

Quinoline derivatives have been investigated for their in vitro anti-tubercular and anti-bacterial activities. Some compounds showed significant activity comparable with standard drugs like rifampicin, indicating their potential as candidates for treating tuberculosis (Li et al., 2019).

Neuroprotectant for Cerebral Ischemia

An analog of quinoxalinedione antagonists to the non-NMDA glutamate receptor, closely related to the queried compound, has been identified as a potent inhibitor and neuroprotectant against global ischemia, even when administered post-ischemia challenge (Sheardown et al., 1990).

Antimicrobial and Mosquito Larvicidal Activity

Synthesized quinoline derivatives have shown promising antibacterial, antifungal, and mosquito larvicidal activities against various strains, indicating their potential in public health applications (Rajanarendar et al., 2010).

Future Directions

The future directions for this compound could involve further exploration of its antibacterial potential, given its promising results in biofilm inhibition studies . Additionally, its synthesis process could be optimized for large-scale production.

Properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-7-methylthieno[2,3-b]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3S/c1-13-3-4-16-10-17-12-21(29-23(17)25-18(16)9-13)22(26)24-14(2)15-5-6-19-20(11-15)28-8-7-27-19/h3-6,9-12,14H,7-8H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEZDDFGZOPTRNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC3=C(C=C2C=C1)C=C(S3)C(=O)NC(C)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.